1-(2-Methoxy-5-nitrophenyl)ethanone
Overview
Description
1-(2-Methoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts acylation reagents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
2-Methoxy-5-nitroacetophenone: Similar in structure but with different functional groups.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Contains a hydroxy group instead of a methoxy group.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Lacks the nitro group but has a hydroxy group.
Uniqueness: 1-(2-Methoxy-5-nitrophenyl)ethanone is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKSDPCWVAZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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